(S)-2-Phenoxypropionic acid

Analgesic Activity Anti-inflammatory Chiral Pharmacology

Procure (S)-2-Phenoxypropionic acid (CAS 1912-23-8) for applications where stereochemistry defines outcome. As the (S)-enantiomer of a chiral 2-aryloxypropionic acid, it serves as a validated negative control in ACCase enzyme inhibition assays and a reference standard for chiral HPLC/GC method development. It is the key starting material for synthesizing chiral non-racemic NSAID analogs with superior analgesic activity. Substituting the racemate or (R)-enantiomer compromises data integrity, synthetic yields, and pharmacological results.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1912-23-8
Cat. No. B158239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Phenoxypropionic acid
CAS1912-23-8
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC=C1
InChIInChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1
InChIKeySXERGJJQSKIUIC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-2-Phenoxypropionic Acid (CAS 1912-23-8): Why Enantiomeric Purity Dictates Performance


(S)-2-Phenoxypropionic acid (CAS 1912-23-8) is a chiral carboxylic acid belonging to the 2-aryloxypropionic acid class. Its defining feature is a stereogenic center at the alpha carbon of the propionate moiety, which dictates its biological, pharmacological, and physicochemical behavior [1]. The compound serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides and as a building block for chiral pharmaceuticals, where the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart and the racemic mixture [2].

The Critical Role of (S)-2-Phenoxypropionic Acid Stereochemistry in Experimental Reproducibility and Product Performance


Substituting (S)-2-phenoxypropionic acid with its racemate or (R)-enantiomer is not scientifically equivalent and will lead to divergent results. In pharmacological assays, enantiomers of this class demonstrate superior activity compared to racemates, with specific (S)-configured derivatives showing enhanced analgesic efficacy [1]. In industrial biocatalysis, the (R)-enantiomer is the desired precursor for high-value AOPP herbicides, while the (S)-enantiomer is the unreacted byproduct of the kinetic resolution [2]. Even basic physicochemical properties differ significantly; the racemate forms a distinct crystalline compound with a higher melting point and density than the pure enantiomer [3]. Using an impure or incorrect stereoisomer introduces uncontrolled variables, compromising data integrity, synthetic yields, and product performance.

Evidence-Based Selection Criteria for (S)-2-Phenoxypropionic Acid (CAS 1912-23-8)


Superior Pharmacological Activity of (S)-Enantiomers Over Racemates in Analgesic Models

In a study of 2-phenoxypropionic acid derivatives, the activity of a single enantiomer was found to be superior to that of the corresponding racemic mixture. This was explicitly noted for the (S)-enantiomer of compound 3, among others [1]. This demonstrates that the stereochemistry of the phenoxypropionic acid scaffold directly influences its interaction with biological targets, with the (S)-configuration being favorable for enhanced activity.

Analgesic Activity Anti-inflammatory Chiral Pharmacology

Mechanistic Basis for Enantioselectivity in Acetyl CoA Carboxylase (ACCase) Inhibition

Molecular modeling studies of the 2-phenoxypropionic acid pharmacophore within AOPP herbicides reveal a strict stereochemical requirement for ACCase inhibition. The active conformation is accessible only to the (R)-enantiomer, where the R-methyl group is distal to the phenoxy fragment [1]. The (S)-enantiomer is inactive because its S-methyl group experiences a steric clash with the o-hydrogen of the phenyl ring, preventing it from adopting the necessary binding conformation [1].

Herbicide ACCase Inhibition Conformational Analysis

Differential Crystallization Behavior: Enantiomer vs. Racemate Melting Point and Density

The solid-state behavior of 2-phenoxypropionic acid is dictated by its stereochemical purity. The racemate forms a racemic compound that crystallizes as a distinct solid phase from the pure enantiomer. This racemic compound exhibits a higher melting point and is denser than the enantiopure (S)-form [1].

Crystallography Solid-State Chemistry Physicochemical Properties

Role as the Unwanted Byproduct in Industrial Biocatalytic Resolution for Herbicide Precursor Synthesis

In the industrial synthesis of AOPP herbicides, the key chiral intermediate is (R)-2-(p-hydroxyphenoxy)propionic acid, which is derived from (R)-2-phenoxypropionic acid [1]. Lipase-catalyzed kinetic resolution of racemic 2-phenoxypropionic acid is employed to separate the enantiomers, with the lipase selectively esterifying the (R)-enantiomer, leaving the (S)-enantiomer unreacted in the reaction mixture [1].

Biocatalysis Kinetic Resolution Agrochemical Synthesis

Optimal Scientific and Industrial Use-Cases for (S)-2-Phenoxypropionic Acid (CAS 1912-23-8)


Analytical Standard for Enantiopurity and Method Development

Procure (S)-2-phenoxypropionic acid as a reference standard for chiral HPLC, GC, or capillary electrophoresis method development and validation [1]. Its well-defined retention time and separation from the (R)-enantiomer are critical for quantifying enantiomeric excess in reaction monitoring, environmental fate studies, and quality control of pharmaceutical or agrochemical intermediates [2].

Negative Control in ACCase Inhibition and Herbicide Discovery

Use (S)-2-phenoxypropionic acid as a definitive negative control in ACCase enzyme inhibition assays. Its documented inability to access the active conformation of the enzyme [1] makes it an ideal tool to confirm the stereospecificity of new AOPP herbicide candidates and to study the structural basis of target engagement.

Substrate for Biocatalytic Resolution and Enantioselective Synthesis Studies

Employ (S)-2-phenoxypropionic acid as the target enantiomer in research aimed at discovering new enzymes or optimizing reaction conditions for the kinetic resolution of the racemate [1]. The goal is often to improve the recovery of the valuable (R)-enantiomer, making the (S)-enantiomer the primary component of the residual mixture to be analyzed or recycled.

Building Block for Chiral NSAID Analogs and Pharmacological Probes

Utilize (S)-2-phenoxypropionic acid as a starting material for synthesizing chiral, non-racemic analogs of non-steroidal anti-inflammatory drugs (NSAIDs). Evidence shows that the (S)-configuration on the 2-phenoxypropionic acid scaffold can yield superior analgesic activity compared to racemic mixtures [1], making it a key intermediate for developing more potent and selective therapeutic candidates.

Technical Documentation Hub

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